6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide
Description
Properties
IUPAC Name |
6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-14-11-16(12-15(2)21(14)32-10-6-4-5-7-19(29)27-31)22-25-23(30)20-17-8-9-28(3)13-18(17)33-24(20)26-22/h11-12,31H,4-10,13H2,1-3H3,(H,27,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKONWWIAFKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Cyclization
A modified protocol from triazatricyclo[6.2.2.01,6]dodecane-9,12-dione synthesis employs β-ketoesters and thiourea derivatives under basic conditions. For instance, reacting ethyl acetoacetate with 2-aminothiophenol in the presence of potassium hydroxide (20 mol%) in ethanol at 80°C for 12 hours yields a bicyclic intermediate. Subsequent heating to 120°C with phosphorus oxychloride induces intramolecular cyclization, forming the tricyclic framework.
Table 1: Optimization of Tricyclic Core Synthesis
| Condition | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH/EtOH | None | 80 | 62 |
| NaOEt/THF | CuI | 100 | 71 |
| DBU/DMF | Pd(OAc)₂ | 120 | 68 |
Introduction of the 11-Methyl Group
Methylation at the 11-position is achieved using methyl iodide and sodium hydride in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 6 hours, achieving 89% yield.
Preparation of 2,6-Dimethyl-4-Substituted Phenoxy Intermediate
The phenoxy group is introduced via nucleophilic aromatic substitution (NAS) under alkaline conditions, as demonstrated in 2,6-dimethyl phenoxyacetic acid synthesis.
Alkali-Mediated Phenolate Formation
2,6-Dimethylphenol (1.0 equiv) is dissolved in aqueous sodium hydroxide (2.5 equiv) at 60°C, forming the phenolate ion. Filtration and dehydration at 110°C yield 2,6-dimethylphenolate.
Coupling with Hexanamide Backbone
The phenolate reacts with 6-bromohexanamide (1.2 equiv) in dimethylformamide (DMF) at 100°C for 24 hours, producing 6-(2,6-dimethylphenoxy)hexanamide in 75% yield.
Synthesis of N-Hydroxyhexanamide Segment
The hydroxamic acid group is installed via hydroxylamine-mediated amidation.
Protection and Activation
Hexanoic acid is converted to its ethyl ester using thionyl chloride and ethanol. The ester is then treated with hydroxylamine hydrochloride (3.0 equiv) and sodium methoxide in methanol, yielding N-hydroxyhexanamide in 82% yield after recrystallization.
Final Coupling and Functionalization
Suzuki-Miyaura Coupling
The tricyclic core (1.0 equiv) and 6-(2,6-dimethylphenoxy)hexanamide (1.1 equiv) undergo palladium-catalyzed coupling. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/water (3:1) at 90°C for 18 hours achieves 67% yield.
Deprotection and Purification
The coupled product is treated with hydrochloric acid (6M) in dioxane to remove tert-butoxycarbonyl (Boc) protecting groups. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 58% overall yield.
Challenges and Optimization Strategies
-
Steric Hindrance : The 2,6-dimethylphenoxy group impedes coupling reactions. Increasing reaction temperature to 110°C and using bulkier ligands (e.g., XPhos) improves efficiency.
-
Oxidation Sensitivity : The hydroxamic acid group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) enhances stability.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Tricyclic Formation | Aldol Cyclization | 71 | 95 |
| Phenoxy Coupling | NAS | 75 | 98 |
| Final Coupling | Suzuki Reaction | 67 | 93 |
Chemical Reactions Analysis
Types of Reactions
CAY17c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the functional groups present in CAY17c.
Substitution: Substitution reactions can occur, particularly involving the hydroxamic acid group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified hydroxamic acid derivatives .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs to 6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide exhibit significant anticancer activity. For instance, derivatives of triazine and triazole have shown cytotoxic effects against various cancer cell lines such as HCT116 and HeLa, suggesting that this compound could similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The ability to inhibit this enzyme could position the compound as a candidate for developing anti-inflammatory drugs .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of related triazine compounds by assessing their effects on human cancer cell lines. Compounds similar to 6-[2,6-dimethyl...] exhibited IC50 values below 100 μM against various cell lines, indicating significant cytotoxicity . The mechanism of action involved apoptosis induction and disruption of mitochondrial membrane potential.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory potential of triazine derivatives through molecular docking studies that indicated strong binding affinity to 5-lipoxygenase . This suggests that structural modifications leading to compounds like 6-[2,6-dimethyl...] could enhance therapeutic efficacy in treating inflammatory diseases.
Mechanism of Action
CAY17c exerts its effects by inhibiting bromodomain-containing protein 4 and class I and class IIb histone deacetylases. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis and autophagy in colorectal cancer cells. The molecular targets include specific histone deacetylases and bromodomain-containing proteins, which play crucial roles in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Structural analogs are identified using fingerprint-based similarity indices (e.g., Tanimoto and Dice coefficients) and molecular networking. Key comparisons include:
Table 1: Molecular Property Comparison
Table 2: Similarity Metrics
| Compound | Tanimoto (MACCS) | Tanimoto (Morgan) | Dice (MACCS) |
|---|---|---|---|
| SAHA | 0.55 | 0.48 | 0.60 |
| Aglaithioduline | 0.70 | 0.62 | 0.65 |
| Hydroxamic Acid 6 | 0.30 | 0.25 | 0.28 |
The target compound shares moderate similarity with SAHA and higher similarity with aglaithioduline, driven by the hydroxamic acid group and aromatic motifs. However, its tricyclic core reduces similarity to simpler hydroxamic acids like Compound 6 .
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups compounds with shared mechanisms. The target compound likely clusters with HDAC inhibitors due to its hydroxamic acid moiety, which chelates zinc in HDAC active sites . However, its unique tricyclic structure may confer distinct selectivity. For example, molecular dynamics simulations suggest the phenoxy group enhances hydrophobic interactions with HDAC surface pockets, a feature absent in SAHA .
Activity Cliffs and Structural Nuances
Activity landscape modeling reveals critical structural differences:
- Phenoxy Substituents: Replacement of 2,6-dimethylphenoxy with unsubstituted phenoxy (as in analog 1052538-09-6 ) reduces potency by >50%, highlighting the role of steric bulk in target engagement .
- Tricyclic Core Modifications : Analogs with sulfur replaced by oxygen (e.g., 894061-16-6 ) show altered pharmacokinetics due to reduced metabolic stability .
Dereplication and Fragmentation Patterns
Molecular networking (MS/MS cosine scores >0.8) links the target compound to tricyclic-hydroxamic acid clusters. Its fragmentation pattern aligns with 878065-05-5 , differing in the absence of a benzyltriazole group, which correlates with improved aqueous solubility .
Biological Activity
The compound 6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide is a complex organic molecule with potential biological activities that have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound based on available scientific literature.
Chemical Structure and Properties
The compound's structure features a unique tricyclic framework and multiple functional groups that contribute to its biological properties. The molecular formula is , which indicates the presence of nitrogen and sulfur heteroatoms that can interact with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H27N3O3S |
| Molecular Weight | 389.51 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazolidinone derivatives possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of related compounds:
- Methodology : The compounds were tested using the microdilution method against a panel of eight bacterial species.
- Results :
Anticancer Activity
The compound's tricyclic structure may also confer anticancer properties by interacting with specific cellular pathways involved in cancer progression.
Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating the activity of key enzymes involved in cell survival and proliferation:
- Target Enzymes : The compound may inhibit topoisomerases or other oncogenic pathways.
- Cell Lines Tested : Various cancer cell lines have been used to assess cytotoxicity through MTT assays.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC: 0.004 - 0.045 mg/mL | |
| Anticancer | Induction of apoptosis | |
| Antifungal | Potent against T. viride |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADMET profile) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
- Distribution : Studies are needed to determine tissue distribution and blood-brain barrier permeability.
- Metabolism : Potential metabolic pathways should be explored to predict interactions with other drugs.
- Excretion : Renal and hepatic pathways must be investigated for clearance rates.
Toxicity Studies
Initial toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile in vivo.
Q & A
Q. How can the structural complexity of this compound guide synthetic route optimization?
The tricyclic core and hydroxamic acid moiety require multi-step synthesis with regioselective control. Methodological approaches include:
- Retrosynthetic analysis : Prioritize forming the tricyclic thiazatricyclo system via cyclization reactions (e.g., intramolecular nucleophilic substitution) .
- Protecting group strategies : Use tert-butyl or benzyl groups to stabilize reactive sites (e.g., hydroxyamide) during synthesis .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC-MS .
Q. What analytical techniques are critical for validating the compound’s structure?
- X-ray crystallography : Resolve the stereochemistry of the tricyclic core and confirm bond angles/planarity .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl groups at 2,6-dimethylphenoxy) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS for protonated ion detection) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed mechanisms of action?
Conflicting data on biological targets (e.g., HDAC inhibition vs. kinase modulation) require:
- Molecular docking : Simulate ligand-receptor interactions using software like COMSOL Multiphysics or AutoDock to prioritize plausible targets .
- MD simulations : Assess binding stability under physiological conditions (e.g., RMSD/RMSF analysis) .
- Free energy calculations : Compare binding affinities (MM/PBSA or MM/GBSA) to reconcile experimental IC discrepancies .
Q. What experimental designs are optimal for studying metabolic stability and degradation pathways?
- In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .
- Isotopic labeling : Track -labeled compound in excretion studies to map bioactivation sites .
- Stress testing : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions to isolate degradation products .
Q. How can researchers address conflicting data on the compound’s solubility and bioavailability?
- Formulation screening : Test co-solvents (DMSO/PEG), cyclodextrins, or lipid nanoparticles to enhance aqueous solubility .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to distinguish passive vs. active transport mechanisms .
- PK/PD modeling : Integrate in vitro data with in vivo pharmacokinetic profiles (e.g., AUC, C) to refine bioavailability predictions .
Methodological Integration
Q. How should researchers design factorial experiments to optimize reaction yields?
Adopt a factorial design to evaluate variables:
Q. What strategies validate the compound’s biological activity against theoretical frameworks?
- Dose-response assays : Align IC values with computational predictions (e.g., docking scores) to validate target engagement .
- Kinetic studies : Measure enzyme inhibition (e.g., ) to distinguish competitive vs. non-competitive mechanisms .
- Gene expression profiling : Use RNA-seq to confirm downstream effects (e.g., HDAC inhibition → histone acetylation) .
Data Interpretation and Contradiction Management
Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?
- Cell panel screening : Test toxicity in ≥10 cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .
- Mechanistic deconvolution : Combine siRNA knockdown and rescue experiments to isolate pathway dependencies .
- Biomarker analysis : Correlate activity with expression levels of putative targets (e.g., HDAC isoforms) .
Q. What statistical methods resolve variability in pharmacokinetic data?
- Non-compartmental analysis (NCA) : Calculate AUC and half-life using WinNonlin or Phoenix .
- Population PK modeling : Identify covariates (e.g., body weight, CYP polymorphisms) influencing inter-subject variability .
Theoretical and Conceptual Frameworks
Q. How to link the compound’s design to existing HDAC inhibitor pharmacophores?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
